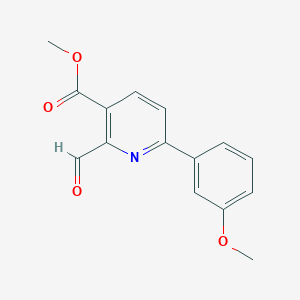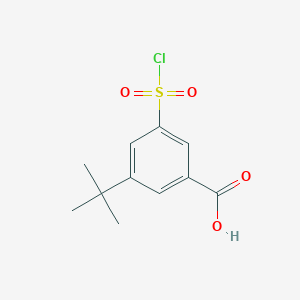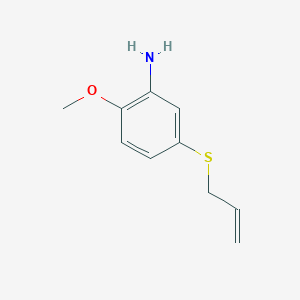
5-(Allylthio)-2-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Allylthio)-2-methoxyaniline: is an organic compound that features an aniline core substituted with an allylthio group at the 5-position and a methoxy group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Allylthio)-2-methoxyaniline typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxyaniline.
Allylation: The 2-methoxyaniline undergoes allylation using allyl bromide in the presence of a base such as potassium carbonate. This step introduces the allyl group to the nitrogen atom.
Thioether Formation: The allylated intermediate is then reacted with a thiol compound, such as allyl mercaptan, under basic conditions to form the allylthio group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-(Allylthio)-2-methoxyaniline can undergo oxidation reactions, particularly at the allylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the allylthio group or to modify the methoxy group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like bromine or nitric acid can facilitate electrophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: De-allylated or demethoxylated derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: 5-(Allylthio)-2-methoxyaniline can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 5-(Allylthio)-2-methoxyaniline exerts its effects involves interactions with molecular targets such as enzymes or cell membranes. The allylthio group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or disruption of protein function. The methoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
5-(Allylthio)-2-methylaniline: Similar structure but with a methyl group instead of a methoxy group.
5-(Allylthio)-2-ethoxyaniline: Similar structure but with an ethoxy group instead of a methoxy group.
5-(Allylthio)-2-hydroxyaniline: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: 5-(Allylthio)-2-methoxyaniline is unique due to the presence of both the allylthio and methoxy groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a versatile compound for research and industrial use.
Eigenschaften
Molekularformel |
C10H13NOS |
|---|---|
Molekulargewicht |
195.28 g/mol |
IUPAC-Name |
2-methoxy-5-prop-2-enylsulfanylaniline |
InChI |
InChI=1S/C10H13NOS/c1-3-6-13-8-4-5-10(12-2)9(11)7-8/h3-5,7H,1,6,11H2,2H3 |
InChI-Schlüssel |
MLIVARUCWAKNJY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)SCC=C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl10,10-difluoro-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13001506.png)
![4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B13001521.png)


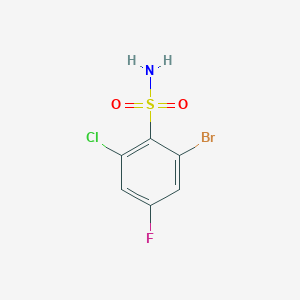

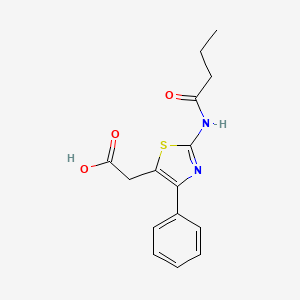

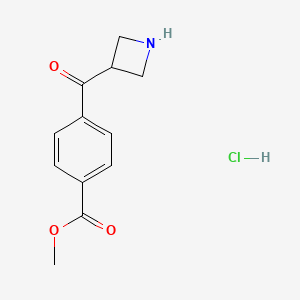
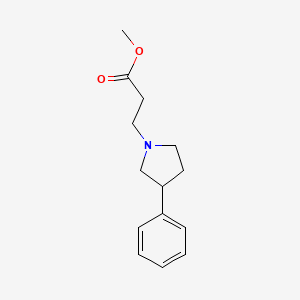
![2-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide](/img/structure/B13001573.png)
